Cas no 497142-88-8 ((2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol)
497142-88-8 structure
Product Name:(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
Numero CAS:497142-88-8
MF:C17H18O4
MW:286.322425365448
CID:1530716
PubChem ID:637885
Update Time:2025-06-09
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)-
- Tupichinol A
- LMPK12020006
- Q44167222
- CHEBI:185008
- CHEMBL464202
- DTXSID101043589
- 497142-88-8
- starbld0001757
- AKOS040762460
- CS-0129896
- (2R,3R)-2-(4-Hydroxyphenyl)-7-methoxy-8-methylchroman-3-ol
- HY-N7481
- (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
- (2R,3R)-3,4-Dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-2H-1-benzopyran-3-ol
- DA-78702
- SCHEMBL25192306
-
- Inchi: 1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1
- Chiave InChI: PSCVPMJLJOIQKC-RHSMWYFYSA-N
- Sorrisi: O1C2C(C)=C(C=CC=2C[C@H]([C@H]1C1C=CC(=CC=1)O)O)OC
Proprietà calcolate
- Massa esatta: 286.12050905g/mol
- Massa monoisotopica: 286.12050905g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 340
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- XLogP3: 2.8
Proprietà sperimentali
- Colore/forma: Powder
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70460-5 mg |
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)- |
497142-88-8 | 5mg |
¥6880.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5195-1 mg |
Tupichinol A |
497142-88-8 | 1mg |
¥3475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5195-1 ml * 10 mm |
Tupichinol A |
497142-88-8 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 | ||
| TargetMol Chemicals | TN5195-5 mg |
Tupichinol A |
497142-88-8 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN5195-1 mL * 10 mM (in DMSO) |
Tupichinol A |
497142-88-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70460-5mg |
2H-1-Benzopyran-3-ol,3,4-dihydro-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-, (2R,3R)- |
497142-88-8 | ,98.5% | 5mg |
¥6880.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5195-5mg |
Tupichinol A |
497142-88-8 | 5mg |
¥ 4890 | 2024-07-19 |
(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Related Categories
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi Flavonoidi flavonoidi 7-O-metilati
- Solventi e Chimici organici Composti organici Fenilpropanoidi e polichetidi Flavonoidi Flavonoidi O-metilati flavonoidi 7-O-metilati
- Solventi e Chimici organici Composti organici Aldeide/cheto
497142-88-8 ((2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso